molecular formula C31H29FN2O9S2 B12394922 Keap1-Nrf2-IN-7

Keap1-Nrf2-IN-7

Cat. No.: B12394922
M. Wt: 656.7 g/mol
InChI Key: AMDAELCCBYMSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Keap1-Nrf2-IN-7 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is of significant interest due to its potential therapeutic applications in diseases where oxidative stress and inflammation play a critical role, such as cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

Keap1-Nrf2-IN-7 has a wide range of scientific research applications:

Mechanism of Action

Keap1-Nrf2-IN-7 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway. This compound disrupts this interaction, leading to the stabilization and accumulation of Nrf2. The accumulated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription. These genes encode for various cytoprotective proteins, including antioxidant enzymes and detoxifying enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Keap1-Nrf2-IN-1
  • Keap1-Nrf2-IN-2
  • Keap1-Nrf2-IN-3
  • Keap1-Nrf2-IN-4
  • Keap1-Nrf2-IN-5
  • Keap1-Nrf2-IN-6

Uniqueness

Keap1-Nrf2-IN-7 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it has shown better pharmacokinetic properties and a more favorable safety profile. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C31H29FN2O9S2

Molecular Weight

656.7 g/mol

IUPAC Name

2-[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]-N-(4-methylphenyl)sulfonylanilino]acetic acid

InChI

InChI=1S/C31H29FN2O9S2/c1-21-3-12-26(13-4-21)44(39,40)33(18-30(35)36)25-11-16-28(29(17-25)43-20-23-7-9-24(32)10-8-23)34(19-31(37)38)45(41,42)27-14-5-22(2)6-15-27/h3-17H,18-20H2,1-2H3,(H,35,36)(H,37,38)

InChI Key

AMDAELCCBYMSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.